molecular formula C26H30N4O3 B10989527 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B10989527
M. Wt: 446.5 g/mol
InChI Key: NOQOZYQDJCNGJD-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one , belongs to the class of pyranone compounds. It is found in various sources, including cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts. Structurally, it falls into the category of cyclic enolone compounds, which often exhibit caramel-like aromas. Compared to maltol and other caramel-like odorants, this compound has better water solubility and a more pronounced “sweet” taste. It’s significantly associated with the “sweetness” in tobacco smoke, enhancing the overall sweet and smooth sensory characteristics of cigarettes .

Preparation Methods

The synthetic route for 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one involves the following steps:

  • Glucose and pyridine react in ethanol under an argon atmosphere.
  • Acetic acid is added, followed by further heating.
  • The concentrated reaction solution is diluted with water and the γ-pyranone is extracted using ethyl acetate.
  • The crude product is purified by column chromatography (silica gel) and high-vacuum distillation.
  • Finally, recrystallization from hexane yields the target compound . The synthesis route is depicted in Figure 1.

!Synthesis Route Figure 1: Synthesis route for 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: These reactions yield derivatives of the pyranone ring, modifying its properties and applications.

Scientific Research Applications

    Chemistry: Used as a natural alternative to synthetic colorants due to consumer concerns about synthetic dyes’ potential adverse effects.

    Biology: Investigated for its biological activities, including antioxidant properties and potential health benefits.

    Medicine: Research explores its role in health and disease, although specific applications are still emerging.

    Industry: Approved as a food coloring agent in several countries.

Mechanism of Action

The exact mechanism by which 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one exerts its effects remains an active area of study. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other pyranone derivatives, this compound’s unique combination of water solubility, sweetness, and sensory impact sets it apart. Similar compounds include maltol, furanones, and other pyranones.

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide

InChI

InChI=1S/C26H30N4O3/c1-18-16-19(2)29-25(28-18)30-22-8-4-20(5-9-22)24(31)27-17-26(12-14-33-15-13-26)21-6-10-23(32-3)11-7-21/h4-11,16H,12-15,17H2,1-3H3,(H,27,31)(H,28,29,30)

InChI Key

NOQOZYQDJCNGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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